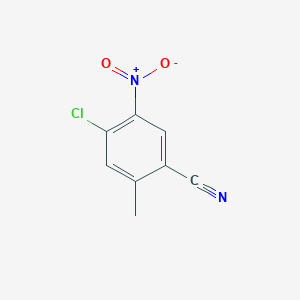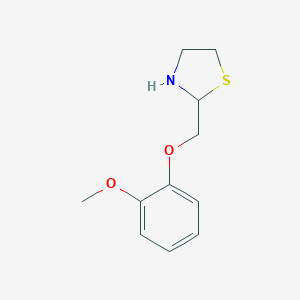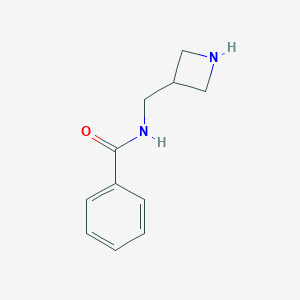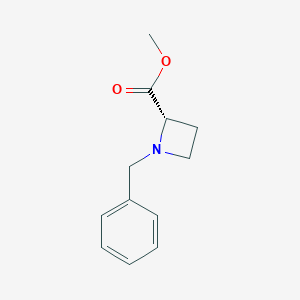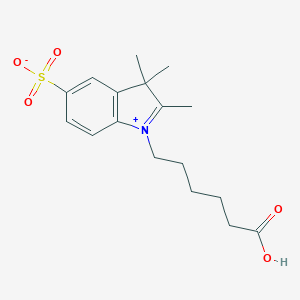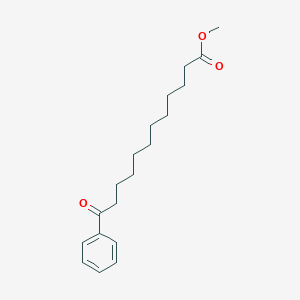![molecular formula C19H18Si B174160 Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 147492-76-0](/img/structure/B174160.png)
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- is a chemical compound with the molecular formula C17H18Si. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its unique structure, which includes a trimethylsilyl group attached to a phenylethynyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- typically involves the reaction of trimethylsilylacetylene with a phenyl-substituted acetylene derivative. The reaction is often carried out in the presence of a catalyst, such as a palladium complex, under an inert atmosphere to prevent oxidation. The reaction conditions usually include elevated temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted organosilicon compounds.
Scientific Research Applications
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenylethynyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (Trimethylsilyl)phenylacetylene
- Phenyl(trimethylsilyl)acetylene
- Phenylethynyltrimethylsilane
- Trimethyl(phenylethynyl)silane
- 1-Phenyl-2-(trimethylsilyl)acetylene
- Acetylene, 1-phenyl-2-trimethylsilyl-
Uniqueness
Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]- is unique due to its dual phenylethynyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in the design of advanced materials and drug delivery systems.
Properties
IUPAC Name |
trimethyl-[2-[4-(2-phenylethynyl)phenyl]ethynyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)16-15-19-13-11-18(12-14-19)10-9-17-7-5-4-6-8-17/h4-8,11-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOQJTKWWKYGHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477184 |
Source


|
| Record name | Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147492-76-0 |
Source


|
| Record name | Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
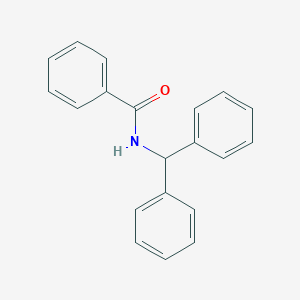


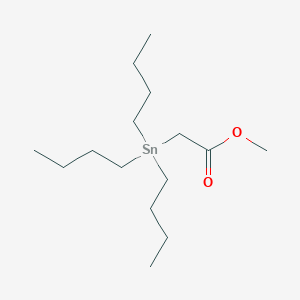
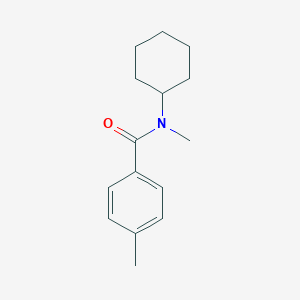
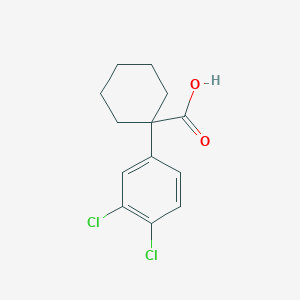
![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)
